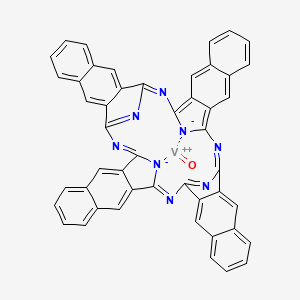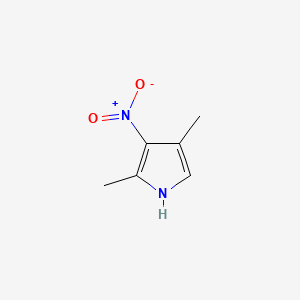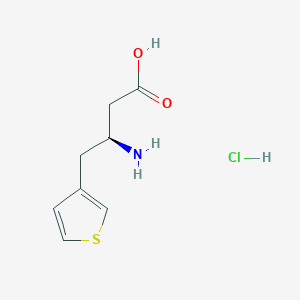
(S)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride
Overview
Description
“(S)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride” is a complex organic compound. It contains an amino group (-NH2), a carboxylic acid group (-COOH), and a thienyl group (a sulfur-containing heterocycle). The “(S)” indicates that it is the “S” (sinister, left) enantiomer of the molecule .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it may involve reactions similar to those used in the synthesis of borinic acids . These reactions often involve the addition of organometallic reagents to boranes .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The thienyl group would contribute to the aromaticity of the molecule .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds, such as boronic acids, are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, or optoelectronics materials .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on its functional groups. For example, boronic acids are known to be relatively stable and environmentally benign .Scientific Research Applications
Synthesis and Anticancer Activity
A study focused on synthesizing a series of derivatives including 4-amino-3-mercapto-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-one, which shares structural similarities with (S)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride. These compounds were evaluated for their anticancer activities, with some showing significant cytotoxic effects against different cancer cell lines (Saad & Moustafa, 2011).
Enzymatic Resolution and Chemical Synthesis
The enzyme Candida antarctica lipase A has been utilized for the resolution of esters derived from 3-amino-3-heteroarylpropanoates, including compounds structurally related to (S)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride. This enzymatic process demonstrates high chemo- and enantioselectivity, proving useful in the preparation of enantiomerically pure compounds (Solymár, Fülöp, & Kanerva, 2002).
Antimicrobial Activity
Research into N-substituted-β-amino acid derivatives containing 2-hydroxyphenyl, benzo[b]phenoxazine, and quinoxaline moieties, related in structure to (S)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride, demonstrated that these compounds possess significant antimicrobial and antifungal activities against various strains, including Staphylococcus aureus and Candida tenuis (Mickevičienė et al., 2015).
Pharmaceutical Analysis
The IR and H1NMR spectra of 4-amino-3-(3-pyridyl)-butanoic acid dihydrochloride, a compound similar in functional groups to (S)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride, have been used to deduce structural and absorptive characteristics, suggesting these analytical methods for pharmaceutical analysis and substance identification (Беликов, Боровский, & Ларский, 2015).
Analytical and Biochemical Applications
A method for the qualitative and quantitative determination of amino- and carboxylic acids, including compounds like (S)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride, in biological samples has been developed, employing HPLC-MS/MS for a broad range of biomedical studies and monitoring of endogenous metabolites under various pathological conditions (Kaysheva et al., 2022).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3S)-3-amino-4-thiophen-3-ylbutanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S.ClH/c9-7(4-8(10)11)3-6-1-2-12-5-6;/h1-2,5,7H,3-4,9H2,(H,10,11);1H/t7-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDZZLMYYGBIDFT-FJXQXJEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CC(CC(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC=C1C[C@@H](CC(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride | |
CAS RN |
332061-92-4 | |
| Record name | 3-Thiophenebutanoic acid, β-amino-, hydrochloride (1:1), (βS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=332061-92-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





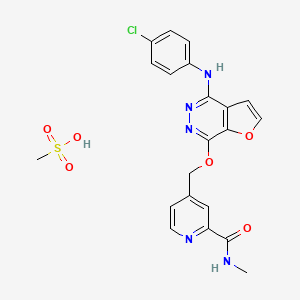





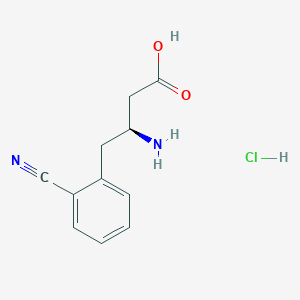
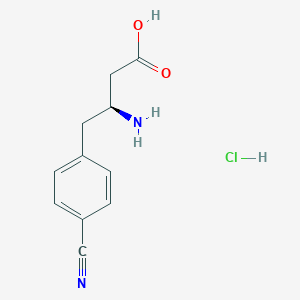
![3-Methyl-4h-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B3424140.png)

